Compound Description: ZINC18057104 is a quinoline derivative that exhibits antimicrobial activity against Escherichia coli, including quinolone-resistant strains []. It is predicted to act as a DNA gyrase A inhibitor, similar to quinolone antibiotics [].
Relevance: While ZINC18057104 does not share the same core structure as N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, both compounds contain a benzamide moiety and exhibit antimicrobial activity. The quinoline structure of ZINC18057104 is also similar to the pyrimidine ring found in N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, suggesting potential for shared binding interactions with bacterial targets. []
Compound Description: (S)-17b is a benzamide derivative that acts as a potent and selective histone deacetylase (HDAC) inhibitor []. It displays significant antitumor activity both in vitro and in vivo, particularly against human myelodysplastic syndrome cells [].
Relevance: This compound, like N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, contains a central benzamide core. This structural similarity suggests the possibility of (S)-17b and N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide having overlapping targets or mechanisms of action, despite their different overall structures and biological activities. []
Compound Description: This compound is a benzamide derivative known as Pigment Yellow 181 in its β-form []. It is primarily used as a pigment due to its color properties [].
Compound Description: Imatinib is a benzamide derivative recognized for its potent and selective inhibition of the ABL tyrosine kinase [, ]. It is widely used in the treatment of chronic myeloid leukemia and other cancers [, ].
Relevance: Imatinib shares striking structural similarity with N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide. Both compounds possess a benzamide core connected to a phenyl ring further substituted with a nitrogen-containing heterocycle. Imatinib contains a pyrimidinyl ring connected to a pyridinyl ring, while N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide has a pyrimidinyl ring with an ethylamino substituent. This close structural resemblance suggests a potential for overlapping biological activity profiles and similar targets between these two compounds. [, ]
Compound Description: Nilotinib is a benzamide derivative that functions as a potent and selective tyrosine kinase inhibitor, specifically targeting BCR-ABL [, , ]. It is primarily used in the treatment of chronic myeloid leukemia [, , ].
Relevance: Nilotinib, like N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, features a central benzamide moiety linked to a phenyl ring substituted with a pyrimidine ring. This structural similarity, despite some differences in substituents, suggests the possibility of shared pharmacological targets or mechanisms between Nilotinib and N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide. [, , ]
Compound Description: Etifoxine is a benzoxazine derivative known for its anxiolytic and neuroprotective properties []. It is believed to act by modulating GABAergic neurotransmission [].
Relevance: While structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, Etifoxine shares a common structural motif: an ethylamino substituent. This shared feature, despite their different core structures and biological activities, suggests the possibility of Etifoxine and N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide interacting with similar binding pockets or exhibiting overlapping pharmacological effects in certain biological contexts. []
Compound Description: These compounds represent a class of benzamide derivatives that exhibit analgesic, anxiolytic, and gastrointestinal modulating properties []. Their specific mechanisms of action are under investigation. []
Relevance: The shared benzamide core structure between these derivatives and N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide suggests a potential for similar biological activities or targets. The presence of a piperidine ring in these derivatives, while distinct from the pyrimidine ring in N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, highlights their shared characteristic as benzamide derivatives with nitrogen-containing heterocyclic substituents. This structural similarity warrants further investigation to explore potential overlaps in their pharmacological profiles. []
Venetoclax
Compound Description: Venetoclax is a Bcl-2 inhibitor used for treating blood cancers [].
Relevance: While structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, Venetoclax's oxidative impurity, Venetoclax N-oxide (VNO) can undergo Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity (VHA) []. This rearrangement highlights the potential reactivity of similar chemical motifs that might be present in N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide under specific conditions. []
Compound Description: This series of compounds were found to have anticonvulsant and analgesic properties [].
Relevance: While structurally dissimilar to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, both compounds were synthesized through cyclization reactions. Understanding these reactions can offer insights into potential synthetic pathways for modifying N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide or creating related compounds. []
Compound Description: These benzamide derivatives are intermediates in the synthesis of various biologically active compounds [, ]. They can undergo reactions like hydrohalogenation and thiocyanation, leading to derivatives with potential as enzyme inhibitors [, ].
Relevance: The common benzamide moiety links this class of compounds to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide. While structurally distinct, the presence of reactive sites on the cyclohexadienone ring in these derivatives provides insights into potential modifications and derivatizations that could be explored for N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide to modulate its properties or generate new analogs. [, ]
Compound Description: This compound is a newly synthesized naphthol derivative with potential biological activity yet to be fully explored [].
Relevance: Despite different core structures, both this compound and N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide belong to the broader category of benzamide derivatives. Analyzing the structure-activity relationship of this naphthol derivative might offer insights into how different substituents on the benzamide core influence the biological activity, potentially providing clues for modifying N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide. []
Compound Description: This class of heterocyclic compounds demonstrates promising antibacterial and antifungal activities [].
Relevance: Although structurally distinct, the exploration of various heterocyclic systems, like the triazolothiadiazole in these derivatives, highlights the potential for incorporating diverse heterocyclic moieties into N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide. This strategy could be employed to modify its physicochemical properties, target selectivity, and potentially enhance its biological activity profile. []
Compound Description: These compounds were designed as anticancer agents and some exhibited potent cytotoxicity against various cancer cell lines [].
Relevance: The presence of the benzamide group in these derivatives, similar to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, indicates potential for shared targets or mechanisms despite their distinct structures. Understanding how the dihydropyridine and pyrrole rings in these derivatives contribute to their anticancer activity may guide the exploration of similar modifications on N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide to enhance its biological profile or target specificity. []
14. 3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544) * Compound Description: LY2784544 is a kinase inhibitor identified as a novel GPR39 agonist []. Its activity is allosterically modulated by zinc [].* Relevance: Although structurally distinct, LY2784544 and N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide both exhibit interactions with specific biological targets. This highlights the importance of exploring potential off-target effects and understanding the broader biological activity profiles of compounds like N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide. []
15. 1H-Benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)* Compound Description: Similar to LY2784544, GSK2636771 is a kinase inhibitor found to be a GPR39 agonist, with its activity enhanced by zinc [].* Relevance: While structurally different from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, GSK2636771 exemplifies how screening approaches can uncover unexpected biological activities for compounds initially designed for other purposes. This finding underscores the importance of comprehensive screening and profiling for compounds like N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide to fully elucidate their therapeutic potential and potential off-target effects. []
16. 5-Amino-4-hydroxy-8-(1H-indol-5-yl)octan-2,7-substituted amide derivatives* Compound Description: These compounds are designed as renin inhibitors for treating hypertension [].* Relevance: Despite structural differences, this class and N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide both showcase the use of specific chemical motifs, like amides and substituted heterocycles, in medicinal chemistry for targeting particular biological pathways. Investigating the structure-activity relationship of these renin inhibitors might provide insights into the design and optimization of N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide derivatives for specific therapeutic applications. []
17. (R)-N-(4-Amino-1-(4-(tert-butyl)phenyl)-4-oxobutan-2-yl)-5-(N-isopropyl-N-methylsulfamoyl)-2-((4-methoxyphenyl)thio)benzamide (Cmpd-6)* Compound Description: Cmpd-6 is the first identified small-molecule positive allosteric modulator (PAM) for the β2-adrenoceptor (β2AR) []. It enhances the binding and signaling of orthosteric agonists at the β2AR [].* Relevance: Though structurally different from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, Cmpd-6 highlights the potential of screening large chemical libraries to identify compounds with desired biological activities. This approach could be applied to discover novel compounds with similar structural features to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide and potentially enhanced activity profiles. []
18. 6-Phenyl-1,4-dihydropyridine derivatives* Compound Description: These compounds are selective antagonists for the A3 adenosine receptor, showing potential for therapeutic applications without the cardiovascular effects associated with some other adenosine receptor antagonists []. * Relevance: While structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, the dihydropyridine derivatives exemplify the importance of structure-activity relationship studies. Understanding how the substituents on the dihydropyridine core influence receptor selectivity and potency can guide the optimization of N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide analogs for specific biological targets. []
19. Benzamide derivatives targeting ABL1, ABL2, and BCR-ABL1* Compound Description: This series of benzamide derivatives was specifically designed to inhibit the activity of tyrosine kinases ABL1, ABL2, and BCR-ABL1 []. * Relevance: This group of compounds holds significant relevance due to their shared benzamide core and their focus on inhibiting tyrosine kinases, similar to Imatinib and Nilotinib, which are structurally related to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide. Investigating the specific structural features and activity profiles of these benzamide derivatives could provide valuable insights for developing more potent and selective inhibitors of ABL kinases, potentially enhancing the therapeutic efficacy against cancers driven by these kinases. []
Fluorine-Substituted 1,2,4-Triazinones
Compound Description: These compounds were synthesized as potential anti-HIV-1 and CDK2 inhibitors [].
Relevance: This group showcases the incorporation of fluorine, a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Studying the structure-activity relationship of these triazinones, especially the impact of fluorine substitution, could provide valuable guidance for modifying N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide to improve its pharmacological properties or explore new therapeutic applications. []
21. 2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)* Compound Description: Analog 24 is a selective CDK5 inhibitor that reduces Mcl-1 levels in cancer cells and shows synergistic anti-cancer effects with navitoclax [].* Relevance: While structurally dissimilar from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, Analog 24 highlights the potential for targeting CDK5 in cancer therapy. This finding encourages the exploration of CDK5 inhibition as a potential mechanism for compounds like N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, particularly given the structural similarities between some CDK inhibitors and N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide. []
22. N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A)* Compound Description: GSK269962A is a potent Rho kinase (ROCK) inhibitor with anti-inflammatory and vasodilatory properties []. * Relevance: While structurally different from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, GSK269962A demonstrates the therapeutic potential of ROCK inhibition in cardiovascular and inflammatory diseases. The presence of a benzamide moiety in GSK269962A, though in a different context than in N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, suggests a potential avenue for exploring ROCK inhibition as a possible mechanism of action for N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide or its analogs. Further investigation is needed to confirm this possibility. []
23. 4-(7-{[(3S)-3-Amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-7720770-B)* Compound Description: Similar to GSK269962A, SB-7720770-B is a novel ROCK inhibitor demonstrating potent anti-inflammatory, vasodilatory, and blood pressure-lowering effects [].* Relevance: Although structurally distinct from N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide, the discovery of SB-7720770-B underscores the potential of exploring novel structural scaffolds for ROCK inhibition. While N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide does not directly resemble SB-7720770-B, investigating the structure-activity relationship of SB-7720770-B and its analogs could offer insights into structural modifications that confer ROCK inhibitory activity. This knowledge could guide the design of N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide derivatives with potential ROCK inhibitory properties. []
4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides
Compound Description: This group of benzamide derivatives showed potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) [].
Relevance: The shared benzamide scaffold between these compounds and N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide suggests a possible common mechanism underlying their antimicrobial effects. Further exploration of the structure-activity relationship of these anti-MRSA benzamides, particularly the influence of the chloro and hydroxy substituents, could provide valuable insights for optimizing N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide derivatives to enhance their potency against resistant bacterial strains. []
Compound Description: This group of compounds focuses on a specific synthetic process involving the deprotection of hydroxyl groups in the context of benzamide derivatives containing a 1,2,4-triazinone ring [].
Relevance: While structurally diverse, the synthetic strategies employed for these derivatives, particularly the hydroxyl group deprotection, offer valuable insights into potential synthetic routes for modifying N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide. The presence of the benzamide moiety in both sets of compounds further emphasizes the potential applicability of these synthetic techniques to generate novel N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide analogs with potentially altered pharmacological properties. []
5-Amino-4-hydroxi-7-(imidazo[1,2-a]pyridin-6-ylmethyl)-8-methyl-nonamide and related compounds
Compound Description: These compounds are designed as renin inhibitors for treating hypertension [].
Relevance: Despite their structural differences, the design of these compounds and N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide highlights the importance of exploring diverse chemical scaffolds in medicinal chemistry. The specific focus on renin inhibition and the incorporation of an imidazopyridine moiety in these compounds offer insights into structural features that could be investigated for their potential to modulate renin activity in the context of N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)benzamide or its analogs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.